- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species, Tetrahedron, 2010, 66(31), 5745-5752
Cas no 941-98-0 (1-Acetylnaphthalene)
1-Acetylnaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 1'-Acetonaphthone
- 1-(1-naphthyl)ethanone
- 1-Acetonaphthalene
- 1-acetyl naphthalene
- Methyl 1-Naphthyl Ketone
- Alpha-Acetonaphthone
- 1-Acetonaphthone
- 1-naphthalen-1-ylethanone
- 1'-Acetylnaphthalene
- α-Acetonaphthone
- Acetonaphthone
- 1-Acetylnaphthalene
- 1-(naphthalen-1-yl)ethanone
- 1-(1-Naphthalenyl)ethanone
- Ethanone, 1-(1-naphthalenyl)-
- 1-Naphthyl methyl ketone
- 1-(naphthalen-1-yl)ethan-1-one
- alpha-Naphthyl methyl ketone
- alpha-Acetylnaphthalene
- acetylnaphthalene
- Methyl alpha-naphthyl ketone
- 1`-Acetonaphthone
- .alpha.-Acetonaphthone
- .alpha.-Acetylnaphthalene
- 1-naphthalen-1-yl-eth
- 1-(1-Naphthalenyl)ethanone (ACI)
- 1′-Acetonaphthone (6CI, 8CI)
- 1-(Naphthalen-4-yl)ethanone
- Methyl α-naphthyl ketone
- NSC 7659
- α-Acetylnaphthalene
- α-Naphthyl methyl ketone
-
- MDL: MFCD00004013
- Inchi: 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
- InChI Key: QQLIGMASAVJVON-UHFFFAOYSA-N
- SMILES: O=C(C)C1C2C(=CC=CC=2)C=CC=1
- BRN: 1100618
Computed Properties
- Exact Mass: 170.07300
- Monoisotopic Mass: 170.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Powder
- Density: 1.12 g/mL at 25 °C(lit.)
- Melting Point: 10.5 °C (lit.)
- Boiling Point: 298°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.628(lit.)
- PH: 6.5-7.0 (H2O)
- Solubility: 0.2g/l
- Water Partition Coefficient: Insoluble
- PSA: 17.07000
- LogP: 3.04240
- Solubility: Soluble in ethanol, ether, chloroform and acetone, insoluble in water.
1-Acetylnaphthalene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:3
- RTECS:AL2982800
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R22; R36/37/38
1-Acetylnaphthalene Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Acetylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 276766-25G |
1-Acetylnaphthalene |
941-98-0 | 25g |
¥246.88 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800415-2.5kg |
1-Acetylnaphthalene |
941-98-0 | 97% | 2.5kg |
1,816.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018034-100g |
1-Acetylnaphthalene |
941-98-0 | 97% | 100g |
¥82 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018034-25g |
1-Acetylnaphthalene |
941-98-0 | 97% | 25g |
¥41 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018034-500g |
1-Acetylnaphthalene |
941-98-0 | 97% | 500g |
¥320 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A49370-100g |
1-Acetylnaphthalene |
941-98-0 | 97% | 100g |
¥68.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A49370-500g |
1-Acetylnaphthalene |
941-98-0 | 97% | 500g |
¥268.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A49370-25g |
1-Acetylnaphthalene |
941-98-0 | 97% | 25g |
¥38.0 | 2023-09-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105215-100g |
1-Acetylnaphthalene |
941-98-0 | 97% | 100g |
¥69.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105215-250g |
1-Acetylnaphthalene |
941-98-0 | 97% | 250g |
¥155.90 | 2023-09-04 |
1-Acetylnaphthalene Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C
- A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanol, Synlett, 2005, (5), 872-874
Production Method 3
- Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcohols, Tetrahedron, 2014, 70(52), 9791-9796
Production Method 4
- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols, ChemCatChem, 2014, 6(6), 1612-1616
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
- Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefins, Journal of the American Chemical Society, 2012, 134(1), 443-452
Production Method 6
- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone, Chemistry - A European Journal, 2009, 15(42), 11091-11094
Production Method 7
Production Method 8
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
- Hofmann rearrangement of α-hydroxyamides, Archives of Pharmacal Research, 1994, 17(6), 490-1
Production Method 9
Production Method 10
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,
Production Method 11
- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Production Method 12
- Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalyst, Chemical Communications (Cambridge, 2018, 54(72), 10164-10167
Production Method 13
- 2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperature, Journal of Chemical Research, 2014, 38(7), 427-431
Production Method 14
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide, Polish Journal of Chemistry, 2006, 80(3), 417-428
Production Method 15
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls, Organic Letters, 2023, 25(29), 5486-5491
Production Method 16
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones, New Journal of Chemistry, 2015, 39(11), 8763-8770
Production Method 17
- γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcohols, Synthetic Communications, 2001, 31(8), 1253-1256
Production Method 18
1.2 Reagents: Hydrochloric acid Solvents: Water
- Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether, Journal of Organic Chemistry, 1990, 55(11), 3654-5
Production Method 19
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
- Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide, Tetrahedron Letters, 2013, 54(40), 5477-5480
Production Method 20
- Ionic liquid-promoted regioselective catalysis by palladium, Proceedings - Electrochemical Society, 2006, 2004, 2004-24
1-Acetylnaphthalene Raw materials
- ethyl 2-cyanoacetate
- α-Hydroxy-α-methyl-1-naphthaleneacetamide
- 1-Naphthylboronic acid
- Methyllithium (1.6M in Diethyl Ether)
- 1-Ethynylnaphthalene
- 1-Ethylnaphthalene
- Naphthalene, 1-(1-butoxyethenyl)-
- Benzenesulfonic acid, 4-methyl-, [1-(1-naphthalenyl)ethylidene]hydrazide
- 1-NAPHTHYL TRIFLATE
- 1-Cyanonaphthalene
- 1-(1-Naphthyl)ethanol
- 1,3-Dithiane, 2-methyl-2-(1-naphthalenyl)-
1-Acetylnaphthalene Preparation Products
1-Acetylnaphthalene Suppliers
1-Acetylnaphthalene Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1-Acetylnaphthalene
Professional Introduction to 1-Acetylnaphthalene (CAS No. 941-98-0)
1-Acetylnaphthalene, with the chemical formula C11H10O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 941-98-0, uniquely identifies it in scientific literature and industrial applications. This aromatic ketone derivative of naphthalene has garnered attention due to its versatile reactivity and potential applications in synthesizing various pharmacologically active molecules.
The structural framework of 1-Acetylnaphthalene consists of a naphthalene core substituted with an acetyl group at the first position. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo selective reactions such as Friedel-Crafts acylations, nucleophilic substitutions, and oxidation processes underscores its importance in medicinal chemistry.
In recent years, 1-Acetylnaphthalene has been explored for its role in the development of novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules with potential anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of 1-Acetylnaphthalene have been investigated for their ability to modulate enzyme activities involved in disease pathways. The compound’s aromatic system provides a stable scaffold for further functionalization, enabling the creation of complex drug candidates.
The pharmaceutical industry has shown particular interest in 1-Acetylnaphthalene due to its compatibility with modern drug discovery methodologies. Its use as a precursor in the synthesis of heterocyclic compounds has been documented in several patents and scientific publications. These studies highlight its utility in constructing scaffolds that mimic natural products with known biological activities. The compound’s versatility makes it a preferred choice for medicinal chemists seeking innovative building blocks for drug development.
Moreover, 1-Acetylnaphthalene has found applications beyond pharmaceuticals. In materials science, it serves as a precursor for specialty polymers and dyes. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it valuable for high-performance materials. Additionally, the compound’s luminescent properties have been exploited in the design of organic light-emitting diodes (OLEDs) and sensors.
The synthesis of 1-Acetylnaphthalene typically involves acetylation reactions on naphthalene or its derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing byproduct formation and waste generation. Green chemistry principles have been increasingly applied to optimize synthetic routes, ensuring sustainability in production. Such innovations align with global efforts to promote environmentally responsible manufacturing practices.
Recent research has also delved into the pharmacokinetic behavior of 1-Acetylnaphthalene derivatives. Studies indicate that modifications to its structure can influence metabolic pathways and bioavailability. By fine-tuning substituents, researchers aim to enhance drug-like properties such as solubility, stability, and target specificity. These findings contribute to the rational design of next-generation therapeutics.
The regulatory landscape surrounding 1-Acetylnaphthalene is well-established, ensuring safe handling and commercial distribution. Manufacturers adhere to stringent quality control measures to guarantee purity and consistency across batches. This compliance is critical for applications requiring high chemical integrity, particularly in pharmaceutical formulations.
Looking ahead, the future prospects of 1-Acetylnaphthalene appear promising as new synthetic methodologies and applications emerge. Collaborative efforts between academia and industry will likely drive further exploration of its potential in drug discovery and material science. Continued investment in research will solidify its role as a cornerstone compound in modern chemical innovation.
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